molecular formula C9H10FN B1315491 1-(4-Fluorophenyl)cyclopropanamine CAS No. 474709-83-6

1-(4-Fluorophenyl)cyclopropanamine

Cat. No. B1315491
M. Wt: 151.18 g/mol
InChI Key: JZDJCPUJSHPOJP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10FN. It has a molecular weight of 151.18 g/mol . This compound is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)cyclopropanamine involves the use of ethylmagnesium bromide and tetraisopropoxytitanium . The reaction is carried out in diethyl ether at -70 to 20°C . Boron trifluoride diethyl ether complex is then added to the reaction mixture, which is stirred at room temperature .


Molecular Structure Analysis

The SMILES string representation of 1-(4-Fluorophenyl)cyclopropanamine is NC1(C(C=C2)=CC=C2F)CC1 . This provides a simple line notation for describing the structure of a chemical species .


Physical And Chemical Properties Analysis

1-(4-Fluorophenyl)cyclopropanamine is a solid compound . It has a density of 1.2±0.1 g/cm3 and a boiling point of 207.3±33.0 °C at 760 mmHg . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Chemical Synthesis and Modifications

  • A rapid and high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, demonstrating the compound's utility in multi-step nucleophilic substitution reactions and ester hydrolysis, highlighting its potential for further chemical modifications and applications in various fields (Zhou et al., 2021).

Antitumor Activities

  • A unique antitumor mechanism of action was found for a compound structurally related to 1-(4-Fluorophenyl)cyclopropanamine, indicating the potential of such compounds in cancer treatment. The study highlighted the compound's rapid conversion into an active form upon administration and its significant effects on enzymes related to tumor cells without impacting normal biological functions, suggesting its potential as a promising candidate for anticancer clinical trials (Chou et al., 2010).

Neurological Applications

  • Compounds structurally similar to 1-(4-Fluorophenyl)cyclopropanamine have been examined as novel therapeutic agents for a range of neurological conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. This underscores the potential of 1-(4-Fluorophenyl)cyclopropanamine and its derivatives in treating CNS disorders and highlights the importance of LSD1 inhibitors in these therapeutic areas (Blass, 2016).

Bioimaging and Fluorescence

  • Trisaminocyclopropenium cations, a class of compounds related to 1-(4-Fluorophenyl)cyclopropanamine, have been synthesized and investigated for their unique photophysical properties. These compounds have shown potential as fluorophores with applications in bioimaging, diagnosis, and various material and medical-driven applications. The study emphasizes the potential of cyclopropenium-based fluorophores as competent imaging agents, further extending the utility of similar compounds in scientific research (Guest et al., 2020).

Safety And Hazards

This compound is classified as a combustible solid . It has been associated with eye irritation (Hazard Statements H319) and should be handled with care . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

1-(4-fluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDJCPUJSHPOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514362
Record name 1-(4-Fluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)cyclopropanamine

CAS RN

474709-83-6
Record name 1-(4-Fluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)cyclopropylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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